molecular formula C16H15N5 B4483245 AKOS BBS-00005576

AKOS BBS-00005576

Cat. No.: B4483245
M. Wt: 277.32 g/mol
InChI Key: UWJMWQSMLMAMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AKOS BBS-00005576, also known as 1,4-dihydro-4-(2-methylphenyl)-1,3,5-triazino[1,2-a]benzimidazol-2-amine, is a chemical compound with the molecular formula C16H15N5 and a molecular weight of 277.32 g/mol. This compound is known for its unique structure, which includes a triazino[1,2-a]benzimidazole core.

Biochemical Analysis

Biochemical Properties

The compound 4-(2-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine interacts with the enzyme dihydrofolate reductase (DHFR), a key enzyme involved in the folate pathway . The nature of this interaction is inhibitory, leading to a decrease in the activity of DHFR .

Cellular Effects

The inhibition of DHFR by 4-(2-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can have significant effects on various types of cells and cellular processes. DHFR is crucial for the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides. Therefore, the inhibition of DHFR can impact cell function by affecting DNA synthesis and repair, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-(2-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves binding to the active site of DHFR, thereby inhibiting the enzyme’s activity . This binding interaction can lead to changes in gene expression related to the folate pathway and nucleotide synthesis .

Temporal Effects in Laboratory Settings

Given its inhibitory effects on DHFR, it is likely that prolonged exposure to this compound could lead to sustained disruption of the folate pathway and nucleotide synthesis .

Metabolic Pathways

4-(2-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is involved in the folate pathway through its interaction with DHFR . The inhibition of DHFR can affect metabolic flux through this pathway, potentially leading to changes in metabolite levels .

Preparation Methods

The synthesis of AKOS BBS-00005576 typically involves the reaction of 2-methylphenylamine with a suitable triazine derivative under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

AKOS BBS-00005576 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

AKOS BBS-00005576 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

AKOS BBS-00005576 can be compared with other similar compounds, such as:

    1,3,5-triazino[1,2-a]benzimidazole derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.

    Benzimidazole derivatives: These compounds have a benzimidazole core and are known for their diverse biological activities.

Properties

IUPAC Name

4-(2-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c1-10-6-2-3-7-11(10)14-19-15(17)20-16-18-12-8-4-5-9-13(12)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJMWQSMLMAMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2N=C(NC3=NC4=CC=CC=C4N23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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